molecular formula C40H56O4 B1234195 9-cis-Violaxanthin

9-cis-Violaxanthin

Cat. No. B1234195
M. Wt: 600.9 g/mol
InChI Key: SZCBXWMUOPQSOX-NLNQYMAJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cis-violaxanthin is the 9-cis-stereoisomer of violaxanthin. It is a 9-cis-epoxycarotenoid and a violaxanthin.

Scientific Research Applications

Cloning and Characterization in Citrus Fruits

9-cis-Violaxanthin plays a significant role in the biosynthesis of abscisic acid (ABA) in citrus fruits. Studies have isolated specific genes (CsNCED1 and CsNCED2) in orange fruits that are crucial for ABA biosynthesis, with CsNCED1 playing a primary role in leaves and fruits. This indicates that this compound is likely the predominant substrate for NCED in the peel of Citrus fruits (Rodrigo, Alquézar, & Zacarías, 2006).

Role in ABA Biosynthesis

This compound is identified as a significant precursor in the ABA biosynthetic pathway in higher plants. This pathway involves the conversion of carotenoids to ABA, with this compound being one of the critical intermediates in this process. This conversion is a critical regulatory step in plant responses to environmental stresses (Parry, Babiano, & Horgan, 1990).

Essential Function in cis-Violaxanthin Synthesis

Research reveals the essential function of certain genes in the synthesis of cis-Violaxanthin, including this compound, in plants. These studies help understand the genetic basis of carotenoid biosynthesis and their conversion to ABA, illustrating the importance of this compound in plant physiology (Perreau et al., 2020).

Antioxidant Activities

This compound demonstrates significant antioxidant activities. A study on violaxanthin and this compound purified from mango fruit showed their potential in inhibiting lipid peroxidation, highlighting their functional significance beyond plant physiology (Araki et al., 2016).

Interaction with Chlorophyll in Photosynthesis

Studies on the interaction between this compound and chlorophyll a in monomolecular layers suggest a role in photosynthetic apparatus efficiency. This interaction may influence energy transfer efficiency and photoprotection mechanisms in plants (Niedzwiedzki & Gruszecki, 2003).

Role in Light-Harvesting Complexes

This compound is involved in the regulation of light-harvesting complexes in photosystem II. Its presence and interaction with other pigments like violaxanthin and neoxanthin regulate the operation of the xanthophyll cycle and nonphotochemical quenching dynamics, crucial for plant light responses (Wang et al., 2017).

properties

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19-,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1

InChI Key

SZCBXWMUOPQSOX-NLNQYMAJSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C/[C@]34[C@](O3)(C[C@H](CC4(C)C)O)C

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-cis-Violaxanthin
Reactant of Route 2
9-cis-Violaxanthin
Reactant of Route 3
9-cis-Violaxanthin
Reactant of Route 4
9-cis-Violaxanthin
Reactant of Route 5
9-cis-Violaxanthin
Reactant of Route 6
9-cis-Violaxanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.